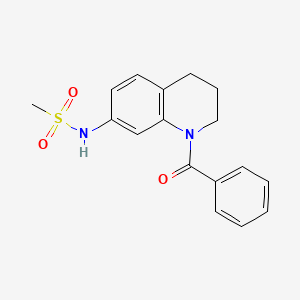![molecular formula C18H14ClN3O3S B6562397 2-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide CAS No. 921542-81-6](/img/structure/B6562397.png)
2-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide (CMPB) is a synthetic compound that has been studied for its potential applications in a variety of scientific and medical research. CMPB is a member of the benzamide class of compounds and is composed of an amide group bonded to a benzene ring, with a chlorine atom attached to the nitrogen atom. CMPB has been studied for its potential as an anti-inflammatory, anti-oxidant, and anti-cancer agent.
科学的研究の応用
2-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide has been studied as a potential therapeutic agent for a variety of diseases and conditions. It has been studied for its potential anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been studied for its potential to protect against oxidative damage and for its ability to modulate the activity of certain enzymes involved in inflammation and cancer.
作用機序
The exact mechanism of action of 2-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide is not yet fully understood. However, it is believed to act by modulating the activity of certain enzymes involved in inflammation and cancer. It is believed to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in inflammation and cancer. It is also believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects
2-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide has been studied for its potential to modulate the activity of certain enzymes involved in inflammation and cancer. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in inflammation and cancer. It has also been shown to scavenge free radicals and protect against oxidative damage. In addition, it has been shown to reduce inflammation and reduce the growth of cancer cells.
実験室実験の利点と制限
The advantages of using 2-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide in laboratory experiments include its availability, low cost, and low toxicity. It is also relatively easy to synthesize and purify. However, there are some limitations to using 2-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide in laboratory experiments. For instance, the exact mechanism of action is not yet fully understood and further research is needed to elucidate its exact effects. In addition, its effects on humans have not yet been fully studied and more research is needed to determine its safety and efficacy in humans.
将来の方向性
Future research on 2-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide should focus on elucidating its exact mechanism of action and studying its effects on humans. Additionally, further research should be conducted to determine the optimal dose and formulation for 2-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide, as well as to determine its safety and efficacy in humans. Research should also focus on exploring the potential therapeutic applications of 2-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide, such as its potential as an anti-inflammatory, anti-oxidant, and anti-cancer agent. Finally, research should focus on exploring the potential of 2-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide as an adjuvant, or a compound that enhances the effect of other drugs.
合成法
2-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide can be synthesized by reacting 4-methanesulfonylpyridazin-3-ylbenzene with chloroacetonitrile in the presence of a base, such as potassium carbonate. The reaction is carried out in a solvent, such as dimethylformamide, and the resulting product is purified by column chromatography.
特性
IUPAC Name |
2-chloro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O3S/c1-26(24,25)17-11-10-16(21-22-17)12-6-8-13(9-7-12)20-18(23)14-4-2-3-5-15(14)19/h2-11H,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHBZDIKXMEOOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclohexyl-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6562325.png)
![N-[(furan-2-yl)methyl]-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6562335.png)
![methyl 4-(2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamido)benzoate](/img/structure/B6562342.png)
![2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6562345.png)
![2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6562347.png)
![2-{5-methoxy-2-[(morpholin-4-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}-N-(4-nitrophenyl)acetamide](/img/structure/B6562360.png)
![N'-(3,4-difluorophenyl)-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}ethanediamide](/img/structure/B6562362.png)
![3-benzyl-8-methanesulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6562373.png)


![N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide](/img/structure/B6562395.png)
![N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methanesulfonylbenzamide](/img/structure/B6562404.png)
![N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methanesulfonylbenzamide](/img/structure/B6562416.png)
![2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3-[(thiophen-2-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B6562421.png)